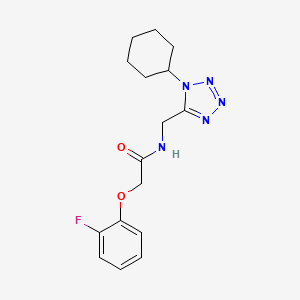

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

CAS No.: 921503-46-0

Cat. No.: VC7306946

Molecular Formula: C16H20FN5O2

Molecular Weight: 333.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921503-46-0 |

|---|---|

| Molecular Formula | C16H20FN5O2 |

| Molecular Weight | 333.367 |

| IUPAC Name | N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(2-fluorophenoxy)acetamide |

| Standard InChI | InChI=1S/C16H20FN5O2/c17-13-8-4-5-9-14(13)24-11-16(23)18-10-15-19-20-21-22(15)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,23) |

| Standard InChI Key | YYHPDIXFSRFWJC-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

1-Cyclohexyl-1H-tetrazole: A five-membered aromatic ring containing four nitrogen atoms, substituted at the 1-position with a cyclohexyl group.

-

Methyl Acetamide Linker: A methylene bridge (-CH2-) connecting the tetrazole to an acetamide moiety.

-

2-Fluorophenoxy Group: A phenoxy substituent with a fluorine atom at the ortho position.

The molecular formula is C₁₇H₂₁FN₄O₂, yielding a molecular weight of 340.38 g/mol. The presence of fluorine enhances electronegativity, potentially improving membrane permeability and metabolic stability .

Table 1: Comparative Structural Features of Analogous Tetrazole-Acetamides

Synthesis and Manufacturing

Key Reaction:

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation employs:

-

NMR Spectroscopy: Distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), fluorophenoxy aromatic protons (δ 6.8–7.4 ppm), and acetamide carbonyl (δ 170–175 ppm) .

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 341.1682 .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (calculated logP ≈ 2.5), favoring solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation strategies for biological testing .

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume